molecular formula C14H20O3 B15278499 1-((2-Methoxy-4-methylphenoxy)methyl)cyclopentan-1-ol

1-((2-Methoxy-4-methylphenoxy)methyl)cyclopentan-1-ol

Katalognummer: B15278499
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: WRRUWHVSGYIVRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2-Methoxy-4-methylphenoxy)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentanol core substituted with a methoxy-methylphenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Methoxy-4-methylphenoxy)methyl)cyclopentan-1-ol typically involves the reaction of 2-methoxy-4-methylphenol with cyclopentanone in the presence of a suitable base. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of cyclopentanone, followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

1-((2-Methoxy-4-methylphenoxy)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of various substituted phenoxy-cyclopentanol derivatives.

Wissenschaftliche Forschungsanwendungen

1-((2-Methoxy-4-methylphenoxy)methyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-((2-Methoxy-4-methylphenoxy)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Methoxy-4-methylphenoxy)cyclopentan-1-amine
  • Phenol, 2-methoxy-4-(methoxymethyl)-

Uniqueness

1-((2-Methoxy-4-methylphenoxy)methyl)cyclopentan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Eigenschaften

Molekularformel

C14H20O3

Molekulargewicht

236.31 g/mol

IUPAC-Name

1-[(2-methoxy-4-methylphenoxy)methyl]cyclopentan-1-ol

InChI

InChI=1S/C14H20O3/c1-11-5-6-12(13(9-11)16-2)17-10-14(15)7-3-4-8-14/h5-6,9,15H,3-4,7-8,10H2,1-2H3

InChI-Schlüssel

WRRUWHVSGYIVRL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OCC2(CCCC2)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.